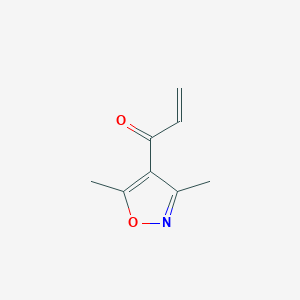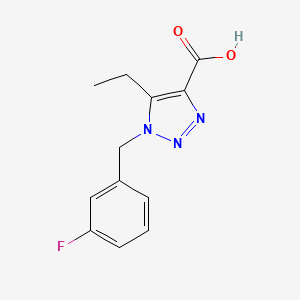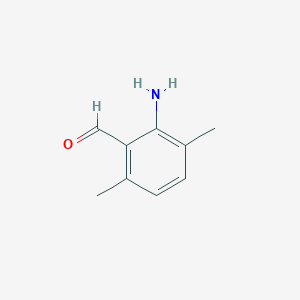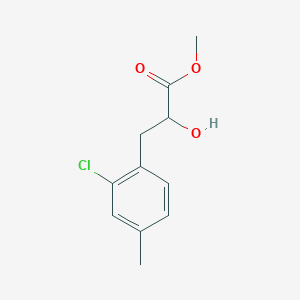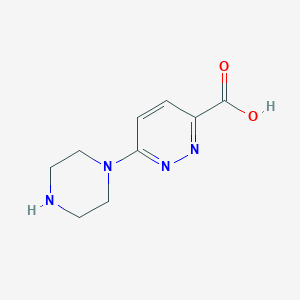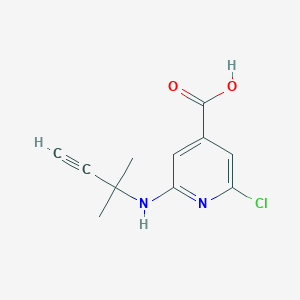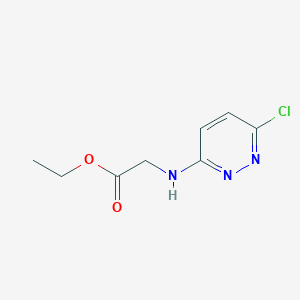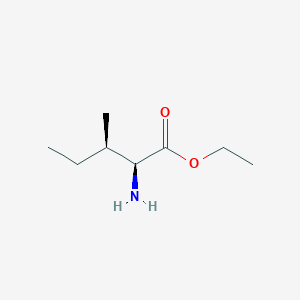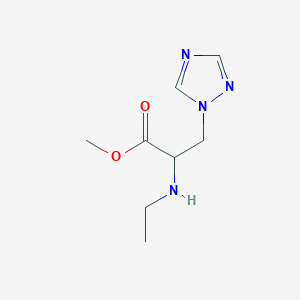
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is an organic compound that features a triazole ring, an ethylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable precursor containing the triazole ring and the ester group. One common method involves the nucleophilic substitution reaction where ethylamine reacts with a halogenated precursor in the presence of a base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring and the ethylamino group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, α-methyl-4-(1H-1,2,4-triazol-1-yl)-, (αR)-: This compound also contains a triazole ring and an amine group but differs in the overall structure and functional groups.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: Similar in having a triazole ring and ester group but with different substituents.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-7(8(13)14-2)4-12-6-9-5-11-12/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
VVTAUOHTUVSOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


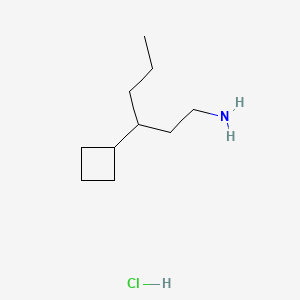

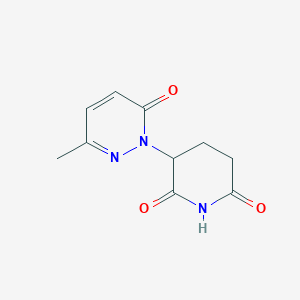
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
